3,3-Dimethylcyclohexaneethanol

Übersicht

Beschreibung

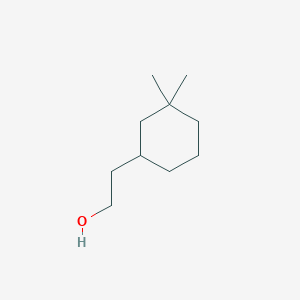

3,3-Dimethylcyclohexaneethanol is a chemical compound with the formula C10H20O . It has a molecular weight of 156.2652 .

Molecular Structure Analysis

The IUPAC Standard InChI for 3,3-Dimethylcyclohexaneethanol is InChI=1S/C10H20O/c1-10(2)6-3-4-9(8-10)5-7-11/h9,11H,3-8H2,1-2H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

3,3-Dimethylcyclohexaneethanol has a molecular weight of 156.27 . Some of its calculated properties include: Standard Gibbs free energy of formation (-92.25 kJ/mol), Enthalpy of formation at standard conditions (-352.74 kJ/mol), Enthalpy of fusion at standard conditions (12.35 kJ/mol), Enthalpy of vaporization at standard conditions (53.50 kJ/mol), Log10 of Water solubility in mol/l (-2.68), Octanol/Water partition coefficient (2.585), McGowan’s characteristic volume (146.770 ml/mol), Critical Pressure (2862.74 kPa), Normal Boiling Point Temperature (535.50 K), Critical Temperature (728.56 K), Normal melting (fusion) point (290.32 K), Critical Volume (0.544 m^3/kmol) .Wissenschaftliche Forschungsanwendungen

Catalytic Hydrogenation

Research by Cormier and McCauley (1988) in Synthetic Communications explored the catalytic hydrogenation of diketones, including 3,3-dimethylcyclohexanone, which is closely related to 3,3-Dimethylcyclohexaneethanol. This study contributes to understanding the potential applications of these compounds in chemical synthesis processes (Cormier & McCauley, 1988).

Study of Glass Transitions

Tyagi and Murthy's (2001) research in the Journal of Chemical Physics investigated the nature of glass transitions in various compounds, including cis-1,2-dimethylcyclohexane, which shares structural similarities with 3,3-Dimethylcyclohexaneethanol. Their work utilizing dielectric spectroscopy and differential scanning calorimetry provides insights into the molecular dynamics in supercooled states, relevant to the study of plastic crystals (Tyagi & Murthy, 2001).

Alpha,alpha'-Annulation in Organic Synthesis

Nuhant et al. (2007) in Organic Letters explored the alpha,alpha'-annulation of 3,3-dimethyl-2,4,6-triprenyl cyclohexanone, a compound similar to 3,3-Dimethylcyclohexaneethanol. Their research highlights the application in organic synthesis, specifically in the synthesis of clusianone and other biogenetic-like intermediates (Nuhant et al., 2007).

Solid State Polymorphism Studies

Research by Juszyńska et al. (2006) in Phase Transitions focused on the solid-state polymorphism of various dimethyl butanols, including 3,3-dimethyl-1-butanol, which is structurally related to 3,3-Dimethylcyclohexaneethanol. Their findings using DSC methods contribute to understanding the influence of molecular structure on polymorphism (Juszyńska et al., 2006).

Application in Green Chemistry

Jin et al. (2016) in Green Chemistry expanded on the chemistry of dimethyl carbonate (DMC), showcasing its application in acid-catalysed reactions with different aliphatic alcohols and phenols. This research presents potential applications of similar compounds like 3,3-Dimethylcyclohexaneethanol in sustainable chemistry practices (Jin et al., 2016).

Safety and Hazards

According to the safety data sheet, 3,3-Dimethylcyclohexaneethanol is classified as a flammable liquid (Category 4), and it is harmful if swallowed, in contact with skin, or if inhaled (Acute toxicity, Categories 4). It causes skin irritation (Category 2) and serious eye irritation (Category 2A). It may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3). It is also harmful to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

2-(3,3-dimethylcyclohexyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2)6-3-4-9(8-10)5-7-11/h9,11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCAHEIMKVRZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethylcyclohexaneethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3147244.png)

![(4R)-2-[4-Bromo-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B3147250.png)

![7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3147285.png)